molecular formula C15H15IN6S2 B12708691 Carbonothioic dihydrazide, N''-(((3-iodophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- CAS No. 127142-44-3

Carbonothioic dihydrazide, N''-(((3-iodophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-

Cat. No.: B12708691
CAS No.: 127142-44-3
M. Wt: 470.4 g/mol
InChI Key: NIBQFXKMMCZZNU-VXLYETTFSA-N
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Description

Carbonothioic dihydrazide, N’‘-(((3-iodophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound that features a combination of thiosemicarbazide and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonothioic dihydrazide, N’‘-(((3-iodophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Thiosemicarbazide Derivative: Reacting thiosemicarbazide with an appropriate aldehyde or ketone to form the thiosemicarbazone intermediate.

    Iodination: Introducing the iodine atom to the aromatic ring through electrophilic substitution.

    Condensation Reaction: Condensing the thiosemicarbazone intermediate with a pyridine derivative under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Carbonothioic dihydrazide, N’‘-(((3-iodophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Carbonothioic dihydrazide, N’‘-(((3-iodophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiosemicarbazones: Compounds with similar thiosemicarbazide moieties.

    Pyridine Derivatives: Compounds containing pyridine rings with various substitutions.

Uniqueness

The uniqueness of Carbonothioic dihydrazide, N’‘-(((3-iodophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

CAS No.

127142-44-3

Molecular Formula

C15H15IN6S2

Molecular Weight

470.4 g/mol

IUPAC Name

1-(3-iodophenyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea

InChI

InChI=1S/C15H15IN6S2/c1-10(13-7-2-3-8-17-13)19-21-15(24)22-20-14(23)18-12-6-4-5-11(16)9-12/h2-9H,1H3,(H2,18,20,23)(H2,21,22,24)/b19-10+

InChI Key

NIBQFXKMMCZZNU-VXLYETTFSA-N

Isomeric SMILES

C/C(=N\NC(=S)NNC(=S)NC1=CC(=CC=C1)I)/C2=CC=CC=N2

Canonical SMILES

CC(=NNC(=S)NNC(=S)NC1=CC(=CC=C1)I)C2=CC=CC=N2

Origin of Product

United States

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